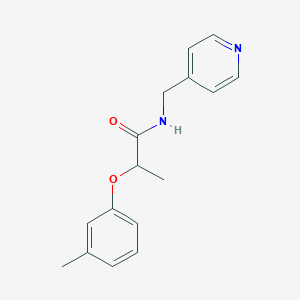
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mecanismo De Acción
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in synaptic transmission and plasticity in the brain. By blocking this receptor, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system and affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system, leading to changes in synaptic plasticity, learning, and memory. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and analgesic effects, potentially through its interaction with the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages for use in lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide also has limitations, including its relatively low potency and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, including the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists, the investigation of the effects of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide on other physiological processes, and the exploration of its potential therapeutic applications in neurological and inflammatory disorders. Additionally, the use of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Métodos De Síntesis
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 4-pyridinemethanol in the presence of a base, followed by the addition of propanoyl chloride. Alternatively, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using the reaction of 3-methylphenol with 4-pyridinecarboxaldehyde and 2-amino-3-propanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the nicotinic acetylcholine receptor in the brain, as well as the effects of nicotine on synaptic plasticity. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been used to investigate the role of the endocannabinoid system in the regulation of pain and inflammation.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-3-5-15(10-12)20-13(2)16(19)18-11-14-6-8-17-9-7-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSBFTYGFRZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)
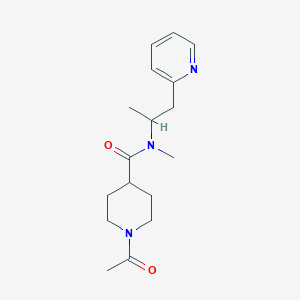
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)

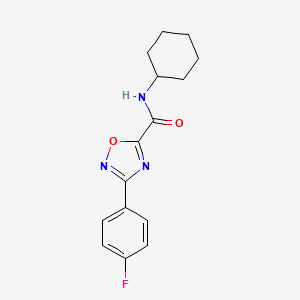
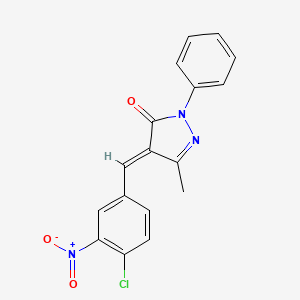
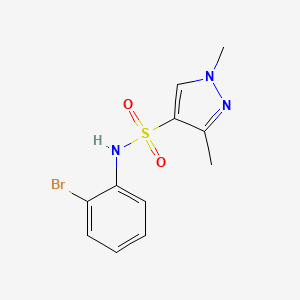
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)